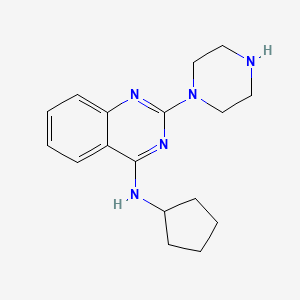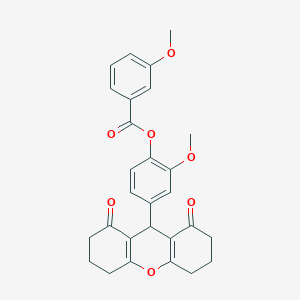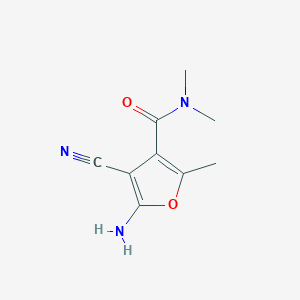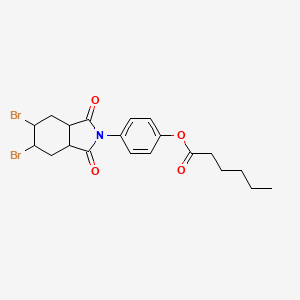
N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinazoline core with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Cyclopentyl Substitution: The cyclopentyl group is introduced via alkylation reactions. This can be done by reacting the intermediate compound with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core or the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate, and solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Applications De Recherche Scientifique
N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Chemical Biology: It is used as a chemical probe to investigate the molecular mechanisms of action of quinazoline derivatives in biological systems.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anticancer properties.
2-(piperazin-1-yl)-1H-quinazolin-4-one: Exhibits antimicrobial and anticancer activities.
N-substituted 2-arylquinazolinones: Studied for their broad-spectrum antimicrobial effects.
Uniqueness
N-cyclopentyl-2-(piperazin-1-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the cyclopentyl group and the piperazine ring enhances its ability to interact with molecular targets, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C17H23N5 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H23N5/c1-2-6-13(5-1)19-16-14-7-3-4-8-15(14)20-17(21-16)22-11-9-18-10-12-22/h3-4,7-8,13,18H,1-2,5-6,9-12H2,(H,19,20,21) |
Clé InChI |
YQVFBKKVFKIWQW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![N-[N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B12458014.png)
![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide](/img/structure/B12458039.png)
![3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12458043.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)
![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)
![[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B12458072.png)



![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)
